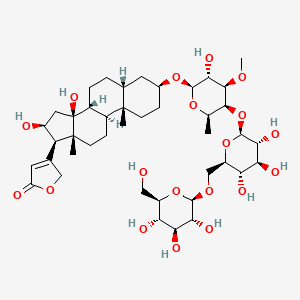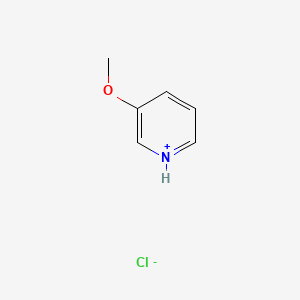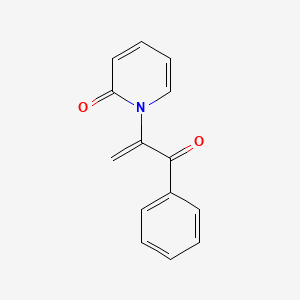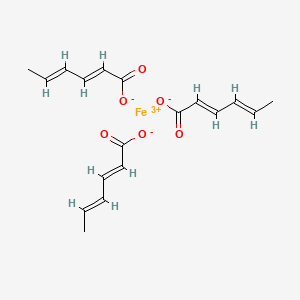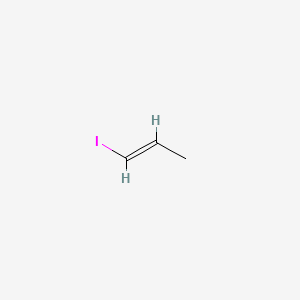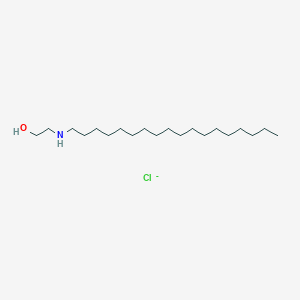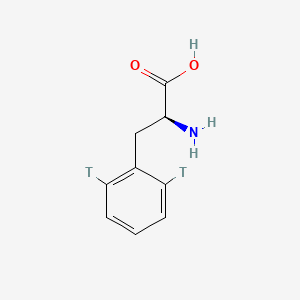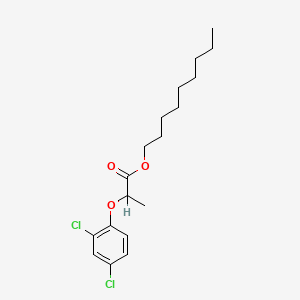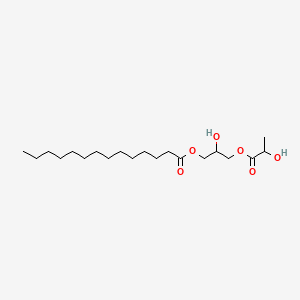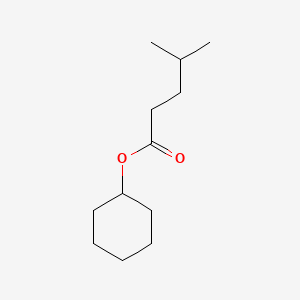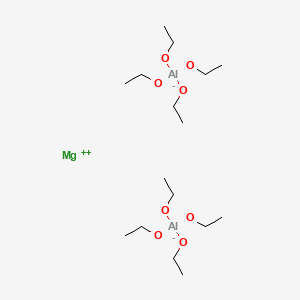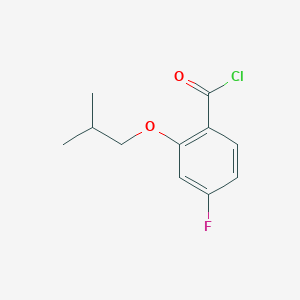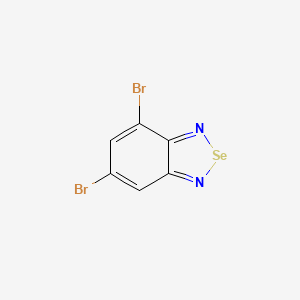
2,1,3-Benzoselenadiazole, 4,6-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoselenadiazole, 4,6-dibromo- is a heterocyclic compound that contains selenium and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 2,1,3-Benzoselenadiazole, 4,6-dibromo- typically involves the bromination of 2,1,3-benzoselenadiazole. One common method includes the use of bromine in the presence of iron or hydrobromic acid as the brominating agent . Another approach involves the reduction of 4,7-dibromo-2,1,3-benzothiadiazole using sodium borohydride (NaBH4) to obtain the desired compound .
Chemical Reactions Analysis
2,1,3-Benzoselenadiazole, 4,6-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The selenium atom in the compound can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,1,3-Benzoselenadiazole, 4,6-dibromo- has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaic Devices: The compound is employed in the development of dye-sensitized solar cells (DSSCs) due to its excellent light-absorbing properties.
Biological Studies: Researchers investigate its potential as a ligand in coordination chemistry, particularly in the formation of metal complexes with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoselenadiazole, 4,6-dibromo- involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In coordination chemistry, it acts as a ligand, forming complexes with metals that exhibit unique photophysical behaviors .
Comparison with Similar Compounds
2,1,3-Benzoselenadiazole, 4,6-dibromo- can be compared to other similar compounds such as:
2,1,3-Benzothiadiazole, 4,6-dibromo-: This compound contains sulfur instead of selenium and exhibits different electronic properties.
2,1,3-Benzoxadiazole, 4,6-dibromo-: This compound contains oxygen instead of selenium and is used in similar applications but with varying efficiencies.
The uniqueness of 2,1,3-Benzoselenadiazole, 4,6-dibromo- lies in its selenium content, which imparts distinct electronic properties that are advantageous in specific applications such as organic electronics and photovoltaics .
Properties
CAS No. |
20814-39-5 |
|---|---|
Molecular Formula |
C6H2Br2N2Se |
Molecular Weight |
340.87 g/mol |
IUPAC Name |
4,6-dibromo-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2Br2N2Se/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
InChI Key |
ASVIXJIAUKWGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=N[Se]N=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


